Ethyl brevifolincarboxylate

説明

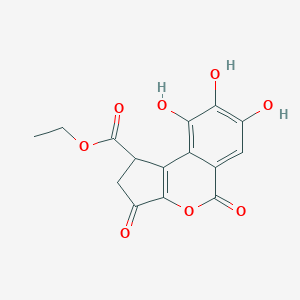

Structure

3D Structure

特性

IUPAC Name |

ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O8/c1-2-22-14(20)6-4-8(17)13-10(6)9-5(15(21)23-13)3-7(16)11(18)12(9)19/h3,6,16,18-19H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEPSLOCPQODTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910387 |

Source

|

| Record name | Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107646-82-2 |

Source

|

| Record name | Ethyl brevifolincarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107646822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Brevifolincarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl brevifolincarboxylate. The information is compiled from computational models and predictive data, offering valuable insights for research and development purposes. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters and includes visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₈ | PubChem[1] |

| Molecular Weight | 320.25 g/mol | PubChem[1] |

| Exact Mass | 320.05321734 Da | PubChem[1] |

| Monoisotopic Mass | 320.05321734 Da | PubChem[1] |

| Topological Polar Surface Area | 130 Ų | PubChem[1] |

| Heavy Atom Count | 23 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Table 2: Predicted Lipophilicity, Solubility, and Acidity

| Property | Value | Source |

| XlogP3 (Octanol-Water Partition Coefficient) | 0.3 | PubChem[1] |

| Water Solubility | 1.57 g/L | ALOGPS[2] |

| logS | -2.3 | ALOGPS[2] |

| pKa (Strongest Acidic) | 6.69 | ChemAxon[2] |

| pKa (Strongest Basic) | -6.7 | ChemAxon[2] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of a compound can be determined by monitoring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

-

Calibrated pH meter with a combined pH electrode

-

Potentiometer

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel (beaker)

-

This compound sample

-

0.1 M Sodium Hydroxide (NaOH) solution

-

0.1 M Hydrochloric Acid (HCl) solution

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Nitrogen gas supply

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[3]

-

Sample Preparation: Prepare a sample solution of this compound (e.g., 1 mM).[3]

-

Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[3]

-

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide.[3]

-

Titration: Place the reaction vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating with 0.1 M NaOH, adding small increments of the titrant.[3]

-

Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches approximately 12-12.5.[3]

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the resulting titration curve.[4][5]

-

Replication: Repeat the titration at least three times to ensure accuracy and calculate the average pKa value.[3]

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and a highly reliable method for determining the LogP of a compound.[2][6]

Materials and Equipment:

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

This compound sample

-

n-Octanol (reagent grade)

-

Purified water

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Addition: Dissolve a known amount of this compound in the n-octanol phase.

-

Partitioning: Add a known volume of the aqueous phase to the separatory funnel containing the n-octanol-sample mixture.

-

Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[7]

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[8]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[6]

Visualizations

The following diagrams illustrate a potential signaling pathway for a related compound and workflows for the experimental protocols described above.

Figure 1: Workflow for pKa Determination.

Figure 2: Workflow for LogP Determination.

Figure 3: Proposed Vasorelaxant Signaling Pathway.

References

- 1. This compound | C15H12O8 | CID 5487248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. m.youtube.com [m.youtube.com]

- 5. study.com [study.com]

- 6. acdlabs.com [acdlabs.com]

- 7. enamine.net [enamine.net]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Ethyl Brevifolincarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl brevifolincarboxylate, an isocoumarin (B1212949) derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document summarizes the available quantitative data, outlines detailed experimental protocols, and provides visual representations of the isolation workflow.

Natural Sources

This compound has been identified in several plant species. The primary reported natural sources include:

-

Pomegranate (Punica granatum): The peel of the pomegranate fruit is a significant source. However, it is crucial to note that the presence of this compound in pomegranate extracts may be a result of the extraction process itself. Studies suggest that the use of ethanol (B145695) as a solvent can lead to the esterification of the parent compound, brevifolincarboxylic acid, forming the ethyl ester as an artifact.[1]

-

Quercus wutaishanica: The seeds of this oak species have been reported to contain this compound.

-

Flueggea microcarpa: The leaves of this plant are another confirmed source of the compound.[2]

-

Euphorbia hirta: This medicinal herb, commonly known as "asthma plant," has been shown to contain brevifolincarboxylic acid and its derivatives, including the ethyl ester.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on methodologies described in the scientific literature for the isolation of isocoumarins and related phenolic compounds from plant materials.

General Extraction and Fractionation from Punica granatum Peels

This protocol is adapted from methods used for the extraction of polyphenols from pomegranate peels.

2.1.1. Extraction:

-

Preparation of Plant Material: Air-dry the pomegranate peels and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered peels in 70% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is commonly used. The extraction is typically carried out over 24-48 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

2.1.2. Fractionation:

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Concentration: Evaporate the solvent from each fraction under reduced pressure to obtain the respective fractions.

Purification by Column Chromatography

The ethyl acetate fraction is subjected to column chromatography for the isolation of this compound.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used as the stationary phase.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol (B129727).

-

Fraction Collection: Collect the eluate in fractions of a specific volume.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 366 nm).

-

Pooling and Concentration: Combine the fractions that show a similar TLC profile and contain the target compound. Evaporate the solvent to yield the purified compound.

High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity this compound, preparative or semi-preparative HPLC can be employed as a final purification step.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

Data Presentation

Currently, there is a limited amount of published quantitative data specifically for the yield and purity of this compound from its natural sources. The yield is highly dependent on the plant source, the extraction method, and the purification procedure.

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₂O₈ | [3] |

| Molecular Weight | 320.25 g/mol | [3] |

Table 1: Physicochemical Properties of this compound

| Source | Plant Part | Extraction Solvent | Reported Presence |

| Punica granatum | Peel | Ethanol | Yes (potentially as an artifact)[1] |

| Quercus wutaishanica | Seeds | Not specified | Yes |

| Flueggea microcarpa | Leaves | Not specified | Yes[2] |

| Euphorbia hirta | Aerial parts | Ethanol | Yes |

Table 2: Natural Sources of this compound

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

References

The Putative Biosynthesis of Ethyl Brevifolincarboxylate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl brevifolincarboxylate, an isocoumarin (B1212949) derivative isolated from various plant species, has garnered interest for its potential biological activities. While the complete biosynthetic pathway has not been fully elucidated, current scientific understanding points towards a route intertwined with the metabolism of ellagitannins, a class of hydrolyzable tannins. This technical guide synthesizes the available evidence to propose a putative biosynthetic pathway for this compound in plants. It outlines the probable enzymatic steps, precursors, and intermediates, drawing from research on ellagitannin biosynthesis and degradation, as well as the general biosynthesis of isocoumarins. This document aims to provide a foundational resource for researchers investigating the natural production of this compound and for professionals in drug development exploring its potential applications.

Introduction

This compound is a naturally occurring isocoumarin that has been identified in plant species such as Flueggea microcarpa and Quercus wutaishanica. Isocoumarins, in general, are known to be synthesized through the polyketide synthase (PKS) pathway. However, the structure of brevifolincarboxylic acid, the precursor to this compound, strongly suggests a connection to the degradation of more complex plant phenolics, specifically ellagitannins. This guide will explore the likely biosynthetic origins of this compound, starting from fundamental precursors in plant metabolism.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-stage process that begins with the formation of gallic acid, a key building block for a vast array of plant polyphenols.

Stage 1: Biosynthesis of Gallic Acid

Gallic acid is the foundational precursor for the proposed pathway. In plants, it is primarily synthesized via the shikimate pathway . One of the proposed routes for gallic acid formation is the direct dehydrogenation of 3-dehydroshikimic acid[1][2].

Stage 2: Formation of Gallotannins and Ellagitannins

Gallic acid units are subsequently used to form gallotannins. The initial and pivotal step in this process is the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) . From PGG, the biosynthesis of ellagitannins proceeds through oxidative coupling of adjacent galloyl groups to form a hexahydroxydiphenoyl (HHDP) group.

Stage 3: Formation of Dehydrohexahydroxydiphenoyl (DHHDP) Containing Ellagitannins

Further oxidation of the HHDP group within an ellagitannin structure leads to the formation of a dehydrohexahydroxydiphenoyl (DHHDP) group . This is a critical step, as brevifolincarboxylic acid is considered a product of DHHDP hydrolysis[3].

Stage 4: Degradation to Brevifolincarboxylic Acid

The proposed final step in the formation of the brevifolin core structure is the hydrolytic degradation of DHHDP-containing ellagitannins . This degradation process is thought to release brevifolincarboxylic acid as one of its products[3]. The exact enzymatic control of this degradation in planta is not yet characterized.

Stage 5: Esterification to this compound

The final step in the biosynthesis is the esterification of brevifolincarboxylic acid with ethanol (B145695) to form this compound. Plant-mediated esterification reactions are common biochemical processes, often facilitated by esterase enzymes, that combine organic acids and alcohols.

The overall putative pathway is visualized in the diagram below.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, substrate concentrations, and product yields directly related to the biosynthesis of this compound. Research has primarily focused on the isolation and structural elucidation of the final product.

Experimental Protocols

Detailed experimental protocols for the complete elucidation of this biosynthetic pathway are not yet available. However, based on the proposed pathway, the following general methodologies would be key in future research:

Isotope Labeling Studies

-

Objective: To trace the incorporation of precursors into this compound.

-

Methodology:

-

Administer isotopically labeled precursors (e.g., ¹³C-labeled shikimic acid or gallic acid) to plant tissues known to produce this compound.

-

After an incubation period, extract the metabolites from the plant tissue.

-

Purify this compound using chromatographic techniques (e.g., HPLC).

-

Analyze the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

-

Caption: Experimental workflow for isotope labeling studies.

Enzyme Assays

-

Objective: To identify and characterize the enzymes involved in the proposed biosynthetic steps.

-

Methodology:

-

Prepare crude protein extracts from the relevant plant tissues.

-

Develop specific assays for the suspected enzymatic activities (e.g., oxidases, hydrolases, esterases).

-

Incubate the protein extract with the putative substrate (e.g., a DHHDP-containing ellagitannin for hydrolase activity, or brevifolincarboxylic acid and ethanol for esterase activity).

-

Monitor the formation of the expected product over time using techniques like HPLC or LC-MS.

-

Once activity is detected, proceed with protein purification techniques to isolate the specific enzyme.

-

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a logical framework based on our current understanding of plant secondary metabolism. It is evident that the formation of this compound is likely linked to the complex chemistry of ellagitannins. Future research should focus on the definitive identification of the DHHDP-containing ellagitannin precursor and the specific enzymes responsible for its degradation to brevifolincarboxylic acid. Furthermore, the characterization of the esterase responsible for the final ethylation step will be crucial for a complete understanding of this pathway. Elucidating these details could open avenues for the biotechnological production of this compound for potential pharmaceutical applications.

References

In-Depth Technical Guide to the Spectroscopic Data of Ethyl Brevifolincarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl brevifolincarboxylate, a natural product isolated from Flueggea microcarpa. The structural elucidation of this compound was significantly reliant on nuclear magnetic resonance (NMR) and other spectroscopic techniques. This document compiles the available data on its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound (300 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 1.30 | t | 7.0 | 3 | -OCH₂CH ₃ |

| 3.14 | d | 18.0 | 1 | H-4a |

| 3.54 | dd | 18.0, 6.0 | 1 | H-4b |

| 4.28 | q | 7.0 | 2 | -OCH ₂CH₃ |

| 4.54 | d | 6.0 | 1 | H-1 |

| 7.20 | s | 1 | H-10 |

Table 2: ¹³C NMR Spectroscopic Data of this compound (75 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| 14.1 | CH₃ | -OCH₂C H₃ |

| 38.9 | CH₂ | C-4 |

| 45.8 | CH | C-1 |

| 62.1 | CH₂ | -OC H₂CH₃ |

| 108.3 | C | C-5a |

| 116.0 | CH | C-10 |

| 116.3 | C | C-10b |

| 136.8 | C | C-6 |

| 140.2 | C | C-8 |

| 141.0 | C | C-7 |

| 143.8 | C | C-9 |

| 158.4 | C | C-10a |

| 162.8 | C=O | C-3 |

| 168.1 | C=O | Ester C=O |

| 195.2 | C=O | C-5 |

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Description of Absorption |

| 3350 | O-H stretching (phenolic) |

| 1735 | C=O stretching (ester) |

| 1680 | C=O stretching (ketone) |

| 1620, 1580 | C=C stretching (aromatic) |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Ion Type |

| 320 | [M]⁺ |

| 291 | [M - C₂H₅]⁺ |

| 275 | [M - OC₂H₅]⁺ |

| 247 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The spectroscopic data presented above were obtained through the following experimental procedures:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 300 MHz and 75 MHz, respectively. The solvent used was deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) serving as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Perkin-Elmer spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet. The absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): The mass spectrum was recorded on a JEOL JMS-D300 mass spectrometer. The data is presented as the mass-to-charge ratio (m/z) of the detected ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Ethyl Brevifolincarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl brevifolincarboxylate is a naturally occurring isocoumarin (B1212949) derivative that has garnered interest within the scientific community. Isocoumarins are a class of polycyclic compounds known for their diverse biological activities. Found in various plant species, including Flueggea microcarpa, this compound's precise molecular structure is fundamental to understanding its chemical properties, reactivity, and potential applications in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the spectroscopic data and experimental protocols that have been instrumental in defining its architecture.

Physicochemical Properties

Before delving into the spectroscopic analysis, a summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₈ |

| Molecular Weight | 320.25 g/mol [1] |

| Monoisotopic Mass | 320.05321734 Da[1] |

| IUPAC Name | ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate[1] |

| CAS Number | 107646-82-2[1] |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound was primarily established through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following sections present the key quantitative data obtained from these analytical techniques. The elucidation of this isocoumarin's structure involved extensive use of 1H and 13C NMR data, with particular emphasis on long-range C-H coupling interactions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and 13C NMR data are crucial for identifying the connectivity of atoms and the overall topography of the molecule.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While the primary reference for the full NMR data analysis is cited as Gottlieb, H. E., et al. (1991), the specific chemical shift and coupling constant values were not available in the searched resources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. While a detailed experimental mass spectrum with fragmentation patterns was not found in the search results, predicted collision cross-section data for various adducts of this compound are available.

Table 4: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 321.06050 | 163.5 |

| [M+Na]⁺ | 343.04244 | 174.1 |

| [M-H]⁻ | 319.04594 | 167.2 |

| [M+NH₄]⁺ | 338.08704 | 179.0 |

| [M+K]⁺ | 359.01638 | 172.4 |

| [M+H-H₂O]⁺ | 303.05048 | 158.9 |

| [M+HCOO]⁻ | 365.05142 | 180.2 |

| [M+CH₃COO]⁻ | 379.06707 | 202.7 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule, respectively.

Table 5: Key IR Absorption Bands (Predicted based on functional groups)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3550 - 3200 (broad) | O-H (phenolic) |

| ~1750 - 1735 | C=O (ester) |

| ~1710 - 1680 | C=O (ketone) |

| ~1600 - 1450 | C=C (aromatic) |

Table 6: UV-Vis Absorption Maxima (λmax) (Predicted based on chromophores)

| Wavelength (nm) | Chromophore System |

| Data not available in search results | Aromatic and conjugated systems |

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. The following sections outline the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Flueggea microcarpa

The leaves of Flueggea microcarpa are the source from which this compound has been isolated.[2] The general procedure for the isolation of natural products from plant material involves the following steps:

-

Plant Material Collection and Preparation: Fresh leaves of Flueggea microcarpa are collected, identified, and authenticated. The leaves are then shade-dried and pulverized to a coarse powder.

-

Extraction: The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction using a solvent such as methanol (B129727) or ethanol (B145695) to extract a wide range of compounds.

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound (typically the ethyl acetate fraction) is subjected to further purification using chromatographic techniques. This may involve:

-

Column Chromatography: Using silica (B1680970) gel or Sephadex as the stationary phase and a gradient of solvents as the mobile phase.

-

Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of the compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound in high purity.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. 2D NMR experiments are crucial for establishing the connectivity between protons and carbons, including long-range correlations.

-

-

Mass Spectrometry:

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and its fragmentation pattern.

-

-

IR and UV-Vis Spectroscopy:

-

IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like this compound follows a logical and systematic workflow. This workflow integrates various experimental techniques to piece together the molecular puzzle.

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The chemical structure of this compound has been unequivocally established through the synergistic application of modern spectroscopic techniques, primarily NMR and mass spectrometry. This comprehensive guide has outlined the key physicochemical properties, summarized the available spectroscopic data, and detailed the experimental protocols necessary for its isolation and characterization. A clear understanding of the molecular architecture of this compound is a critical prerequisite for further research into its biological activities and potential therapeutic applications, paving the way for future advancements in natural product-based drug discovery.

References

Ethyl Brevifolincarboxylate and its Derivatives: A Technical Guide to their Natural Occurrence, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl brevifolincarboxylate, a naturally occurring isocoumarin (B1212949), represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its presence in natural products, methods for its isolation and structural elucidation, and a detailed exploration of the biological activities and potential mechanisms of action of its broader isocoumarin class. While research on specific derivatives of this compound is nascent, this document consolidates existing knowledge on related compounds to inform future drug discovery and development efforts. Quantitative data from studies on analogous compounds are presented in structured tables, and detailed experimental protocols for key biological assays are provided. Furthermore, logical workflows and representative signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential therapeutic applications of this compound class.

Introduction: this compound in Nature

This compound is a polyketide-derived natural product belonging to the isocoumarin class of compounds. Isocoumarins are characterized by a 1H-2-benzopyran-1-one core structure.

Natural Sources:

This compound has been isolated from the following plant species:

-

Flueggea microcarpa : The leaves of this plant have been identified as a source of this compound.[1]

-

Quercus wutaishanica : The seeds of this oak species also contain this compound.[2]

A closely related methyl ester, mthis compound, has been isolated from Phyllanthus urinaria and Phyllanthus niruri.[3]

Isolation and Structure Elucidation:

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation techniques. The structural elucidation of this isocoumarin has been achieved through extensive use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.[1] These techniques allow for the precise determination of the connectivity and spatial arrangement of atoms within the molecule.

Synthesis of Isocoumarin Derivatives

While specific methods for the derivatization of this compound are not extensively documented, a variety of synthetic strategies have been developed for the broader isocoumarin scaffold. These methods provide a roadmap for the future synthesis of novel this compound derivatives for structure-activity relationship (SAR) studies.

General Synthetic Strategies:

-

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of isocoumarins. One common approach involves the coupling of 2-halobenzoates with ketones.[4] Another strategy utilizes the cyclization of substrates with the incorporation of tert-butyl isocyanide.[4]

-

Copper-Catalyzed Reactions: Copper catalysts offer an efficient means to synthesize isocoumarins. A notable method involves the domino reaction of o-halobenzoic acids and 1,3-diketones.[4] Another approach is the addition of o-halobenzoic acids to active internal alkynes.[5]

-

Rhodium-Catalyzed Reactions: Rhodium catalysts can be employed for the synthesis of 3,4-unsubstituted isocoumarins from benzoic acids and vinylene carbonate.[4]

-

Passerini–Aldol (B89426) Sequence: A combination of the Passerini three-component reaction and an aldol condensation provides a pathway to bicyclic isocoumarins with diverse substitution patterns.[6]

Below is a generalized workflow for the synthesis of isocoumarin derivatives, which could be adapted for this compound.

Biological Activities of Isocoumarins

Due to the limited specific data on this compound, this section will focus on the well-documented biological activities of the broader isocoumarin class, providing a strong indication of the potential therapeutic applications of this compound and its derivatives. Isocoumarins have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[7][8][9]

Anticancer Activity

Numerous isocoumarin derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[7]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isocoumarin Derivative A | MCF-7 (Breast) | 8.3 | [7] |

| Isocoumarin Derivative B | HCT-116 (Colon) | 1.28 | [7] |

| Isocoumarin Derivative C | HepG2 (Liver) | 3.74 | [7] |

| Isocoumarin Derivative D | A549 (Lung) | 5.18 | [7] |

| Versicoumarin A | MCF7 (Breast) | 4.0 | [8] |

| Versicoumarin A | A549 (Lung) | 3.8 | [8] |

| This table presents a selection of reported IC50 values for various isocoumarin derivatives to illustrate their potential as anticancer agents. |

Antimicrobial Activity

Isocoumarins have also shown promise as antimicrobial agents against a range of bacteria and fungi.[7]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Isocoumarin Derivative E | Staphylococcus aureus | 12.5 | [7] |

| Isocoumarin Derivative F | Escherichia coli | 25 | [7] |

| Isocoumarin Derivative G | Candida albicans | 6.25 | [7] |

| This table summarizes the Minimum Inhibitory Concentration (MIC) values for representative isocoumarin derivatives against common pathogens. |

Other Biological Activities

The related compound, mthis compound , has been shown to exhibit several other interesting biological activities:[3]

-

Vasorelaxant activity

-

DNA topoisomerase inhibitor

-

Radical scavenger

-

Platelet aggregation inhibitor

These findings suggest that this compound and its derivatives may also possess these activities and warrant further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of isocoumarin derivatives. These protocols can be adapted for the study of this compound and its novel analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compounds (isocoumarin derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, many isocoumarins exert their biological effects by interfering with key cellular signaling cascades. A common target for anti-inflammatory and anticancer compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for isocoumarin derivatives.

References

- 1. cris.biu.ac.il [cris.biu.ac.il]

- 2. This compound | Affiniti Research [affiniti-res.com]

- 3. Cyclopenta(c)(2)benzopyran-1-carboxylic acid, 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo-, methyl ester | C14H10O8 | CID 5319518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isocoumarin synthesis [organic-chemistry.org]

- 5. Synthesis of Isocoumarin Derivatives by Copper-Catalyzed Addition of o-Halobenzoic Acids to Active Internal Alkynes [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

An In-depth Technical Guide on the Potential Biological Activities of Ethyl Brevifolincarboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of Ethyl brevifolincarboxylate is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential activities based on the reported biological effects of its close structural analogs, brevifolincarboxylic acid and mthis compound, and includes in silico predictions.

Introduction to this compound

This compound is a naturally occurring phenolic compound.[1] Structurally, it is the ethyl ester of brevifolincarboxylic acid. While its specific biological functions are not yet extensively studied, its core structure, shared with known bioactive molecules, suggests a range of potential pharmacological activities. This document summarizes the known data for its analogs to infer the potential bioactivities of this compound, providing a foundation for future research and drug discovery efforts.

Predicted Physicochemical Properties and Drug-Likeness (In Silico Analysis)

An initial assessment of this compound's potential as a drug candidate can be derived from in silico predictions of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are based on its chemical structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight | 320.25 g/mol | Favorable (within Lipinski's Rule of 5) |

| XLogP3-AA (Lipophilicity) | 0.3 | Indicates good aqueous solubility |

| Hydrogen Bond Donors | 3 | Favorable (within Lipinski's Rule of 5) |

| Hydrogen Bond Acceptors | 8 | Favorable (within Lipinski's Rule of 5) |

| Polar Surface Area | 130 Ų | Suggests good cell membrane permeability |

Data sourced from PubChem.[1]

These predicted properties suggest that this compound has a favorable profile for oral bioavailability, adhering to Lipinski's Rule of Five, a widely used guideline in drug discovery.

Potential Biological Activities Based on Analogs

The biological activities of brevifolincarboxylic acid and mthis compound provide strong indications of the potential therapeutic areas for this compound.

Potential Anticancer Activity

Brevifolincarboxylic acid has demonstrated cytotoxic effects against human cancer cell lines. This suggests that this compound may also possess antiproliferative properties.

Table 2: Anticancer Activity of Brevifolincarboxylic Acid

| Cell Line | Activity | Quantitative Data (IC₅₀) | Reference |

| PC-14 (Human Lung Cancer) | Inhibition of cell proliferation | 3.95 µg/mL | [2] |

Potential Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from the ability of brevifolincarboxylic acid to modulate inflammatory pathways.

Table 3: Anti-inflammatory Activity of Brevifolincarboxylic Acid

| Assay | Cell Line | Effect | Concentration | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 (Macrophage) | Reduction of LPS-induced NO | 20 µM | |

| α-Glucosidase Inhibition | - | Enzyme Inhibition | IC₅₀ = 323.46 µM |

Potential Vasorelaxant Activity

The methyl ester analog, mthis compound, has been shown to induce vasorelaxation, suggesting that this compound could have similar effects on the cardiovascular system.

Table 4: Vasorelaxant Activity of Mthis compound

| Assay | Tissue | Effect | Mechanism of Action | Reference |

| Vasorelaxation Assay | Isolated Rat Aortic Rings | Relaxation of norepinephrine-induced contractions | Inhibition of receptor-operated Ca²⁺ channels | [3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the analogs of this compound. These protocols can serve as a template for investigating the activities of the ethyl ester.

Cell Proliferation Assay (for Anticancer Activity)

-

Cell Line: Human lung cancer cell line PC-14.

-

Method:

-

Cells are seeded in 96-well plates at a density of 3-5 x 10³ cells per well and incubated for 24 hours.

-

The cells are then treated with varying concentrations of the test compound (e.g., brevifolincarboxylic acid) for a specified period (e.g., 48 hours).

-

Cell proliferation is assessed using a Cell Counting Kit-8 (CCK-8) assay. 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 2-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[5]

-

Nitric Oxide (NO) Production Assay (for Anti-inflammatory Activity)

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Method:

-

RAW 264.7 cells are seeded in 96-well plates and pre-treated with the test compound for 2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

-

After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

The absorbance at 540 nm is measured, and the percentage of NO production inhibition is calculated relative to the LPS-treated control group.[6]

-

Vasorelaxation Assay

-

Tissue: Thoracic aorta from male Wistar rats.

-

Method:

-

The thoracic aorta is isolated, cleaned of connective tissue, and cut into 3-mm rings.

-

The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

-

The rings are equilibrated under a resting tension of 1.0 g.

-

The aortic rings are pre-contracted with norepinephrine (B1679862) (NE).

-

The test compound (e.g., mthis compound) is added cumulatively to the bath to assess its relaxant effect.

-

Changes in isometric tension are recorded using a force-displacement transducer.[4]

-

Visualizations: Workflows and Pathways

Logical Relationship for Inferred Bioactivity

Caption: Inferred bioactivities of this compound.

General Experimental Workflow for In Vitro Bioactivity Screening

Caption: General workflow for in vitro bioactivity screening.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the data from its close analogs, brevifolincarboxylic acid and mthis compound, strongly suggest its potential as a valuable lead compound. The inferred anticancer, anti-inflammatory, and vasorelaxant properties, supported by favorable in silico ADMET predictions, warrant further investigation.

Future research should focus on:

-

In vitro screening: Validating the predicted activities using the experimental protocols outlined in this guide.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

This comprehensive analysis provides a solid foundation for initiating research into the therapeutic potential of this compound.

References

- 1. This compound | C15H12O8 | CID 5487248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Vasorelaxant effects of mthis compound from the leaves of Phyllanthus niruri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel agent #2714 potently inhibits lung cancer growth by suppressing cell proliferation and by inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ethyl Brevifolincarboxylate: A Comprehensive Technical Guide

An In-depth Review of the Discovery, Synthesis, and Biological Activity of a Promising Natural Product

Abstract

Ethyl brevifolincarboxylate, a naturally occurring isocoumarin (B1212949) derivative, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols for its isolation and synthesis, as well as for key biological assays, are presented. Furthermore, this guide explores the potential signaling pathways involved in its mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

This compound (C₁₅H₁₂O₈) is a natural product that has been isolated from a variety of plant species, including Punica granatum (pomegranate), Quercus wutaishanica (a species of oak), and Flueggea microcarpa.[1][2][] Its chemical structure, characterized by a brevifolin carboxylic acid backbone esterified with an ethyl group, has been elucidated using spectroscopic techniques, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR).[] The core structure is a polycyclic compound containing an isochromane moiety with a ketone at the C1 position. This compound belongs to the class of organic compounds known as isocoumarins and their derivatives.

Discovery and History

The parent compound, brevifolin carboxylic acid, has been identified in various plant sources. The ethyl ester, this compound, was notably isolated from the leaves of Flueggea microcarpa, and its structure was thoroughly analyzed using ¹H and ¹³C NMR data.[] Its presence has also been reported in Punica granatum and the seeds of Quercus wutaishanica.[1][2] The initial discovery and characterization of this compound have paved the way for further investigation into its biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₈ |

| Molecular Weight | 320.25 g/mol |

| CAS Number | 107646-82-2 |

| IUPAC Name | ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate |

| Synonyms | EBFC, ethylbrevifolin carboxylate |

Synthesis and Isolation

Isolation from Natural Sources

This compound is typically isolated from plant materials through solvent extraction and chromatographic techniques. A general workflow for its isolation is depicted below.

Figure 1. General workflow for the isolation of this compound from plant sources.

Experimental Protocol: Isolation from Flueggea microcarpa

-

Extraction: The dried and powdered leaves of Flueggea microcarpa are extracted with ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, which typically contains the desired compound, is collected.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Purification and Characterization: Fractions containing this compound are identified by thin-layer chromatography (TLC). The pure compound is obtained by further purification steps like recrystallization. The structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[]

Chemical Synthesis

Conceptual Synthesis Workflow:

Figure 2. Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Steglich Esterification (General Procedure)

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4][5]

-

Reaction Setup: Dissolve brevifolin carboxylic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add ethanol (1-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) to the solution.

-

Coupling: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: The byproduct, dicyclohexylurea (DCU), is insoluble in the reaction solvent and can be removed by filtration. The filtrate is then washed successively with dilute hydrochloric acid (to remove excess DMAP), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Biological Activities

While specific quantitative data for the biological activities of pure this compound are limited in the available literature, the activities of its precursor, brevifolin carboxylic acid, and extracts from plants known to contain it, provide strong indications of its potential.

Anti-inflammatory Activity

Brevifolin carboxylic acid has demonstrated anti-inflammatory properties. It has been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages at a concentration of 20 µM.

Table 1: Anti-inflammatory Activity of Brevifolin Carboxylic Acid

| Assay | Cell Line | Stimulant | Compound | Concentration | % Inhibition of NO production |

| Nitric Oxide Inhibition | RAW 264.7 | LPS | Brevifolin Carboxylic Acid | 20 µM | Data indicates reduction |

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on extracts of plants in which it is found, such as Quercus species, which are rich in phenolic compounds and exhibit significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay (General Procedure)

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a fresh solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well plate or test tubes, add different concentrations of the this compound solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.

Anticancer Activity

Brevifolin carboxylic acid has shown strong cytotoxic activity against PC-14 lung cancer cells with an IC₅₀ value of 3.95 µg/mL. While specific data for this compound is not available, a study on a "brevifoliol ester" demonstrated the induction of apoptosis in prostate cancer cells through the activation of the caspase pathway, suggesting a potential mechanism for related compounds.[1] Extracts from Flueggea leucopyrus, a plant in the same family as Flueggea microcarpa, have shown cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231.

Table 2: Anticancer Activity of Brevifolin Carboxylic Acid

| Cell Line | Compound | IC₅₀ Value |

| PC-14 (Lung Cancer) | Brevifolin Carboxylic Acid | 3.95 µg/mL |

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the activities of related compounds and its chemical structure, several signaling pathways can be postulated as potential targets.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural polyphenolic compounds exert their anti-inflammatory effects by inhibiting this pathway. Given the anti-inflammatory potential of its precursor, it is plausible that this compound may also modulate the NF-κB pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Ethyl Brevifolincarboxylate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl brevifolincarboxylate, a natural product identified in several plant species, belongs to the class of isocoumarins. While direct experimental evidence for its bioactivity is limited, its close structural analogs, brevifolincarboxylic acid and its methyl ester, have demonstrated a range of promising pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities. This guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, leveraging the known biological data of its analogs. It details a proposed computational workflow, relevant experimental protocols for future validation, and visualizes key signaling pathways and predictive processes.

Introduction

This compound (PubChem CID: 5487248) is an organic compound with the molecular formula C₁₅H₁₂O₈.[1] It has been isolated from plants such as Punica granatum, Geranium sibiricum, and Flueggea microcarpa. Due to the scarcity of direct biological studies on this compound, this document outlines a predictive approach based on the activities of its parent acid and methyl ester. Brevifolincarboxylic acid is known for its anticancer and anti-inflammatory properties.[2] Its methyl ester, mthis compound, has been shown to possess a wider range of activities, including vasorelaxant, DNA topoisomerase inhibitory, radical scavenging, and platelet aggregation inhibitory effects.[3] These findings strongly suggest that this compound is a promising candidate for further investigation.

Predicted Bioactivities and Quantitative Data from Analogs

Based on the activities of its structural analogs, this compound is predicted to exhibit similar biological effects. The following table summarizes the available quantitative data for these related compounds.

| Compound | Bioactivity | Assay | Target/Cell Line | Result (IC₅₀/EC₅₀) |

| Brevifolincarboxylic acid | Anticancer | Proliferation Assay | PC-14 lung cancer cells | 3.95 µg/mL[2] |

| Brevifolincarboxylic acid | Anti-inflammatory | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Reduction at 20 µM[2] |

| Mthis compound | Antioxidant | DPPH Radical Scavenging | - | 8.9 µM[4] |

| Mthis compound | Anti-inflammatory | Nitric Oxide Production | LPS-stimulated macrophages | Inhibition at 10 and 30 µM[4] |

| Mthis compound | Anti-inflammatory | TNF-α Production | LPS-stimulated macrophages | Inhibition at 10 and 30 µM[4] |

| Mthis compound | Antiviral | Influenza Virus Inhibition | A/Puerto Rico/8/34 (H1N1) | 27.16 µM[4] |

| Mthis compound | Antiviral | Influenza Virus Inhibition | A/Aichi/2/68 (H3N2) | 33.41 µM[4] |

| Mthis compound | Platelet Aggregation | Platelet Aggregation Assay | - | 73.5% inhibition at 5 µM[4] |

Proposed In Silico Prediction Workflow

The following workflow is proposed for the computational prediction of this compound's bioactivity, focusing on the known targets of its analogs.

References

Ethyl brevifolincarboxylate CAS number and chemical identifiers

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available data for Ethyl brevifolincarboxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a natural product that has been identified in various plant species.[1][2] Its chemical structure and properties are well-documented in several chemical databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 107646-82-2 | [3][4][5][6] |

| IUPAC Name | ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate | [3] |

| Other Synonyms | EBFC, Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrocyclopenta[c]isochromene-1-carboxylate | [3] |

| Chemical Formula | C15H12O8 | [3][5][7][8] |

| Molecular Weight | 320.25 g/mol | [3][5] |

| Canonical SMILES | CCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O | [3][7] |

| InChI | InChI=1S/C15H12O8/c1-2-22-14(20)6-4-8(17)13-10(6)9-5(15(21)23-13)3-7(16)11(18)12(9)19/h3,6,16,18-19H,2,4H2,1H3 | [3][7] |

| InChIKey | JSEPSLOCPQODTM-UHFFFAOYSA-N | [7] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 0.3 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 320.05321734 g/mol | [3] |

| Monoisotopic Mass | 320.05321734 g/mol | [3] |

| Topological Polar Surface Area | 155 Ų | [3] |

| Heavy Atom Count | 23 | [3] |

| Complexity | 594 | [3] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical relationship between the different chemical identifiers for this compound, from the common name to the specific isomeric representation.

Experimental Data and Protocols

The general workflow for investigating a natural product like this compound would typically involve the following stages.

Further research is required to establish the biological activity, mechanism of action, and potential therapeutic applications of this compound. Researchers interested in this compound would need to develop and validate specific experimental protocols for its synthesis, purification, and biological evaluation.

References

- 1. This compound | Affiniti Research [affiniti-res.com]

- 2. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 3. This compound | C15H12O8 | CID 5487248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. This compound 97% | CAS: 107646-82-2 | AChemBlock [achemblock.com]

- 6. Brevifolincarboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 7. PubChemLite - this compound (C15H12O8) [pubchemlite.lcsb.uni.lu]

- 8. phytobank.ca [phytobank.ca]

- 9. Cyclopenta(c)(2)benzopyran-1-carboxylic acid, 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo-, methyl ester | C14H10O8 | CID 5319518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Brevifolincarboxylic Acid and its Ethyl Ester Derivative: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevifolincarboxylic acid, a naturally occurring phenolic compound, and its derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of brevifolincarboxylic acid and its ethyl ester, focusing on their chemical properties, synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into the therapeutic potential of these compounds.

Introduction

Brevifolincarboxylic acid is a phenolic compound that has been isolated from various plant species, including Duchesnea chrysantha and Polygonum capitatum.[1] It belongs to the class of isocoumarins and is characterized by a unique chemical structure that contributes to its wide range of pharmacological effects.[2] These activities include anticancer, anti-inflammatory, and α-glucosidase inhibitory properties.[1][3] Esterification of the carboxylic acid group can modify the compound's physicochemical properties, such as lipophilicity, potentially enhancing its bioavailability and therapeutic efficacy. While the methyl ester of brevifolincarboxylic acid has been studied for its protective effects against non-alcoholic fatty liver disease (NAFLD) through the AMPK/NF-κB signaling pathway, the ethyl ester derivative remains less explored, presenting an opportunity for novel drug discovery.[4]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of brevifolincarboxylic acid and its ethyl ester is fundamental for their application in research and development.

| Property | Brevifolincarboxylic Acid | Ethyl Brevifolincarboxylate |

| CAS Number | 18490-95-4 | 107646-82-2 |

| Molecular Formula | C₁₃H₈O₈ | C₁₅H₁₂O₈ |

| Molecular Weight | 292.2 g/mol | 320.25 g/mol |

| IUPAC Name | 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate |

| Appearance | Yellow powder | Not specified (likely solid) |

| Solubility | Soluble in DMSO | Not specified |

| Natural Sources | Duchesnea chrysantha, Polygonum capitatum, Punica granatum[1][5] | Punica granatum, Quercus wutaishanica[4] |

Synthesis and Isolation

Isolation of Brevifolincarboxylic Acid

Brevifolincarboxylic acid can be isolated from its natural plant sources using chromatographic techniques. A common method involves high-speed counter-current chromatography (HSCCC).

Experimental Protocol: Isolation by HSCCC

-

Plant Material Extraction: The dried and powdered plant material (e.g., Polygonum capitatum) is extracted with a suitable solvent, such as 70% ethanol (B145695), using sonication or maceration. The extract is then filtered and concentrated under reduced pressure.

-

Solvent System Selection: A two-phase solvent system is selected for HSCCC. A common system is a mixture of n-hexane, ethyl acetate, methanol, and water. The ratio is optimized to achieve a suitable partition coefficient (K) for brevifolincarboxylic acid.

-

HSCCC Separation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system. The HSCCC column is first filled with the stationary phase (upper or lower phase), and then the mobile phase is pumped through at a specific flow rate while the apparatus is rotated at a set speed. The sample solution is then injected.

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by UV detection and collected into fractions. The fractions containing the target compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

-

Purification: The fractions containing pure brevifolincarboxylic acid are combined and the solvent is evaporated to yield the purified compound. The structure and purity are confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Synthesis of this compound

Experimental Protocol: Fischer Esterification (General Procedure)

-

Reaction Setup: To a solution of brevifolincarboxylic acid in an excess of anhydrous ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure this compound. The structure is confirmed by spectroscopic analysis.

Caption: Fischer esterification of brevifolincarboxylic acid.

Biological Activities and Quantitative Data

Anticancer Activity

Brevifolincarboxylic acid has demonstrated significant cytotoxic activity against various cancer cell lines.

| Compound | Cell Line | Activity | IC₅₀ Value | Reference |

| Brevifolincarboxylic Acid | PC-14 (Human Lung Cancer) | Cytotoxicity | 3.95 µg/mL | [3] |

Note: There is currently a lack of published data on the specific anticancer activity of this compound.

Anti-inflammatory Activity

Brevifolincarboxylic acid exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators.

| Compound | Cell Model | Activity | Concentration | Effect | Reference |

| Brevifolincarboxylic Acid | RAW 264.7 Macrophages | Inhibition of Nitric Oxide (NO) Production | 20 µM | Reduction of LPS-induced NO production | [3] |

Note: Specific anti-inflammatory data for this compound is not currently available in the literature.

α-Glucosidase Inhibitory Activity

Brevifolincarboxylic acid has been identified as an inhibitor of α-glucosidase, suggesting potential applications in the management of diabetes.

| Compound | Enzyme | Activity | IC₅₀ Value | Reference |

| Brevifolincarboxylic Acid | α-Glucosidase | Inhibition | 323.46 µM | [1] |

Note: The α-glucosidase inhibitory activity of this compound has not been reported.

Signaling Pathways and Mechanism of Action

The biological effects of brevifolincarboxylic acid and its derivatives are mediated through the modulation of specific signaling pathways.

AMPK/NF-κB Signaling Pathway (Mthis compound)

The methyl ester of brevifolincarboxylic acid has been shown to exert protective effects against NAFLD by modulating the AMPK/NF-κB signaling pathway.[4] It is plausible that brevifolincarboxylic acid and its ethyl ester may share similar mechanisms of action.

-

AMPK Activation: Mthis compound increases the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[4]

-

NF-κB Inhibition: Activation of AMPK leads to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammation.[4] This results in a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

Caption: AMPK/NF-κB signaling pathway modulation.

Aryl Hydrocarbon Receptor (AhR) Inhibition

Brevifolincarboxylic acid has been shown to have an inhibitory effect on the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and immune responses.[1]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of brevifolincarboxylic acid and its derivatives on cancer cell lines (e.g., PC-14).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol measures the inhibitory effect of the compounds on lipopolysaccharide (LPS)-induced nitric oxide (NO) production.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: A standard curve using sodium nitrite (B80452) is prepared to quantify the concentration of nitrite in the samples.

Western Blot Analysis for AMPK and NF-κB Signaling

This protocol is used to detect the phosphorylation of AMPK and the expression of NF-κB.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-AMPK, total AMPK, NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Conclusion and Future Directions